1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
1-benzyl-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-21-13-15-7-10-11(16-13)17(14(19)20-12(10)18)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJDHZOCTGDHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677840 | |
| Record name | 1-Benzyl-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686267-35-6 | |
| Record name | 7-(Methylthio)-1-(phenylmethyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686267-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Reaction Scheme
- Starting Material: 5-acetyl-4-aminopyrimidine derivative substituted at the 1-position with a benzyl group.
- Cyclization Agent: Carboxylic acid chloride or anhydride (e.g., benzoyl chloride or other suitable acid chlorides).
- Solvent: High boiling, aprotic solvents such as xylene or toluene.
- Conditions: Reflux under inert atmosphere (nitrogen or argon) for several hours.
- Base Addition: After initial reflux, a base such as triethylamine or sodium hydride is added to facilitate ring closure and neutralize generated HCl.
- Workup: Cooling, extraction, and purification via recrystallization or chromatography.
This approach yields the fused pyrimido-oxazine-2,4-dione scaffold with the desired substituents.
Detailed Preparation Methodology
Reaction Conditions Optimization
Optimization studies from related compounds suggest:
- Solvent Choice: Xylene or toluene provides optimal reflux temperatures (~140-150°C) for efficient cyclization.
- Temperature: Reflux conditions are essential; temperatures below reflux slow reaction rates significantly.
- Reaction Time: 4-8 hours balances yield and purity; longer times may lead to degradation.
- Base Amount: Slight excess of base (1.1-1.5 equivalents) ensures complete neutralization without promoting side reactions.
- Stoichiometry: Slight excess of carboxylic acid chloride (1.1 equivalents) improves conversion.
Analytical Characterization During Preparation
- Thin Layer Chromatography (TLC): Used to monitor reaction progress; disappearance of starting material spots indicates completion.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm structure; benzyl protons appear as characteristic multiplets near δ 7.2-7.4 ppm, methylthio singlet near δ 2.5 ppm.
- Mass Spectrometry (MS): Confirms molecular ion peak consistent with molecular weight (~327 g/mol for benzyl derivative).
- Melting Point Determination: Sharp melting point indicates purity; typically in the range 180-200°C.
- High-Performance Liquid Chromatography (HPLC): Quantitative purity assessment.
Comparative Data Table of Preparation Parameters from Related Compounds
Research Findings on Preparation
- Cyclization of 5-acetyl-4-aminopyrimidines with acid chlorides is a robust route to pyrimido[4,5-d]oxazine-2,4-diones with various substituents.
- Introduction of the methylthio group via nucleophilic substitution on a halogenated pyrimidine precursor is efficient and yields stable intermediates.
- The benzyl substituent at the 1-position can be introduced early via alkylation or late-stage via nucleophilic substitution depending on precursor availability.
- Reaction monitoring by TLC and NMR ensures high purity and structural integrity.
- Purification by recrystallization from ethanol or ethyl acetate typically yields analytically pure compounds.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxazine ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, methylthiolating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxazine derivatives, and various substituted analogs.
Scientific Research Applications
1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- 1-Benzyl vs. 1-Allyl/1-Ph/1-Me : The benzyl group (C₆H₅-CH₂-) offers greater steric bulk and lipophilicity compared to allyl (CH₂-CH-CH₂), phenyl (C₆H₅), or methyl (CH₃). This enhances membrane permeability in drug candidates .
- 7-Methylthio (SMe) : Present in the target compound and analogs (e.g., 1-methyl and 1-isopropyl derivatives), this group facilitates nucleophilic displacement reactions, critical for modifying biological activity .
Physicochemical Properties :
- Density and Boiling Point: The isopropyl derivative has the highest density (1.43 g/cm³) due to its branched alkyl chain, while the phenyl analog exhibits a higher molecular weight (287.29 g/mol) .
- Hazard Profile: The methyl-substituted derivative is classified as an irritant, highlighting the impact of smaller substituents on safety .
Biological Activity
1-Benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the pyrimido[4,5-d][1,3]oxazine class and has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C14H11N3O3S
- Molar Mass : 301.32 g/mol
- CAS Number : 686267-35-6
The biological activity of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by modulating enzyme activity and cellular signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit protein tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and proliferation.
- Cell Cycle Arrest : By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines by inducing apoptosis through the modulation of key signaling pathways .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
